molecular formula C13H19N3O2 B6646022 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid

3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid

Cat. No.: B6646022
M. Wt: 249.31 g/mol
InChI Key: NQZYPZSJHIABEQ-UHFFFAOYSA-N
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Description

3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective agonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction, which makes the dopamine D3 receptor a promising target for the development of new treatments for addiction and other psychiatric disorders.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor has been shown to reduce the release of dopamine in this pathway, which is thought to contribute to its anti-addictive effects. 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid is a selective agonist of the dopamine D3 receptor, which means that it binds specifically to this receptor and activates it. This leads to a reduction in dopamine release in the mesolimbic pathway, which is thought to contribute to its anti-addictive effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include a reduction in drug-seeking behavior and relapse, an increase in dopamine turnover in the prefrontal cortex, and an increase in the expression of brain-derived neurotrophic factor (BDNF) in the striatum. BDNF is a protein that is involved in the growth and survival of neurons, and its upregulation has been associated with antidepressant and anti-addictive effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid in lab experiments include its potency and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for research on 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid and its potential therapeutic applications. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of this compound.
3. Investigation of the effects of this compound on other neurotransmitter systems and brain regions that are involved in addiction and other psychiatric disorders.
4. Clinical trials to evaluate the safety and efficacy of this compound as a treatment for addiction and other psychiatric disorders.
5. Development of new compounds that target the dopamine D3 receptor with improved potency, selectivity, and pharmacokinetic properties.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Its selective agonist activity at the dopamine D3 receptor makes it a promising tool for investigating the role of this receptor in these disorders. Further research is needed to optimize the synthesis and delivery of this compound and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid involves several steps, starting with the preparation of 6-methylpyridazine-3-carboxylic acid. This intermediate is then reacted with 4-(4-fluorophenyl)piperidine to form the corresponding amide, which is subsequently converted to the final product by reaction with propanoyl chloride. The synthesis of this compound has been optimized to improve the yield and purity of the compound, which is important for its use in scientific research.

Scientific Research Applications

3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid has been extensively studied for its potential therapeutic applications in addiction and other psychiatric disorders. Preclinical studies have shown that this compound is effective in reducing drug-seeking behavior and relapse in animal models of addiction, including cocaine, methamphetamine, and nicotine. This compound has also been shown to have antidepressant-like effects in animal models of depression, which suggests that it may have potential as a treatment for mood disorders.

Properties

IUPAC Name

3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-2-4-12(15-14-10)16-8-6-11(7-9-16)3-5-13(17)18/h2,4,11H,3,5-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYPZSJHIABEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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